

# In-Depth Technical Guide: 3-(4-Carboxyphenyl)-2-hydroxypyridine

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## Compound of Interest

Compound Name: 3-(4-Carboxyphenyl)-2-hydroxypyridine

CAS No.: 406234-28-4

Cat. No.: B1425094

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper & Methodological Guide

## Executive Summary

The compound **3-(4-Carboxyphenyl)-2-hydroxypyridine** is a highly versatile biaryl building block that has gained significant traction in modern drug discovery. Due to its dynamic tautomeric nature, it is frequently registered under dual CAS numbers (936636-14-5 and 406234-28-4) and alternative nomenclatures, such as 4-(2-hydroxypyridin-3-yl)benzoic acid and 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its 2-pyridone tautomer, which acts as a rigid, bioisosteric mimic of a cis-amide bond. This structural motif is uniquely capable of acting as both a hydrogen bond donor and acceptor, making it a privileged pharmacophore for targeting the hinge regions of kinases (e.g., JAK2) and the active site pockets of serine proteases. This guide deconstructs the physicochemical

properties, pharmacological utility, and field-proven synthetic methodologies required to handle and validate this compound effectively.

## Physicochemical Properties & Tautomeric Dynamics

In solution and solid states, **3-(4-Carboxyphenyl)-2-hydroxypyridine** exists in a rapid equilibrium with its 2-pyridone tautomer. In polar solvents (and within the polar microenvironments of protein binding pockets), the 2-pyridone form heavily predominates. This tautomerism is a critical variable in computational drug design, as it shifts the topological polar surface area (TPSA) and alters the vector of hydrogen-bonding interactions.

### Quantitative Data Summary

Property	Value
Primary Chemical Name	3-(4-Carboxyphenyl)-2-hydroxypyridine
IUPAC Synonyms	4-(2-Hydroxypyridin-3-yl)benzoic acid; 4-(2-oxo-1H-pyridin-3-yl)benzoic acid
CAS Registry Numbers	936636-14-5, 406234-28-4
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	215.20 g/mol
Hydrogen Bond Donors	2 (NH/OH, COOH)
Hydrogen Bond Acceptors	3 (N/O, C=O, COOH)
Rotatable Bonds	2

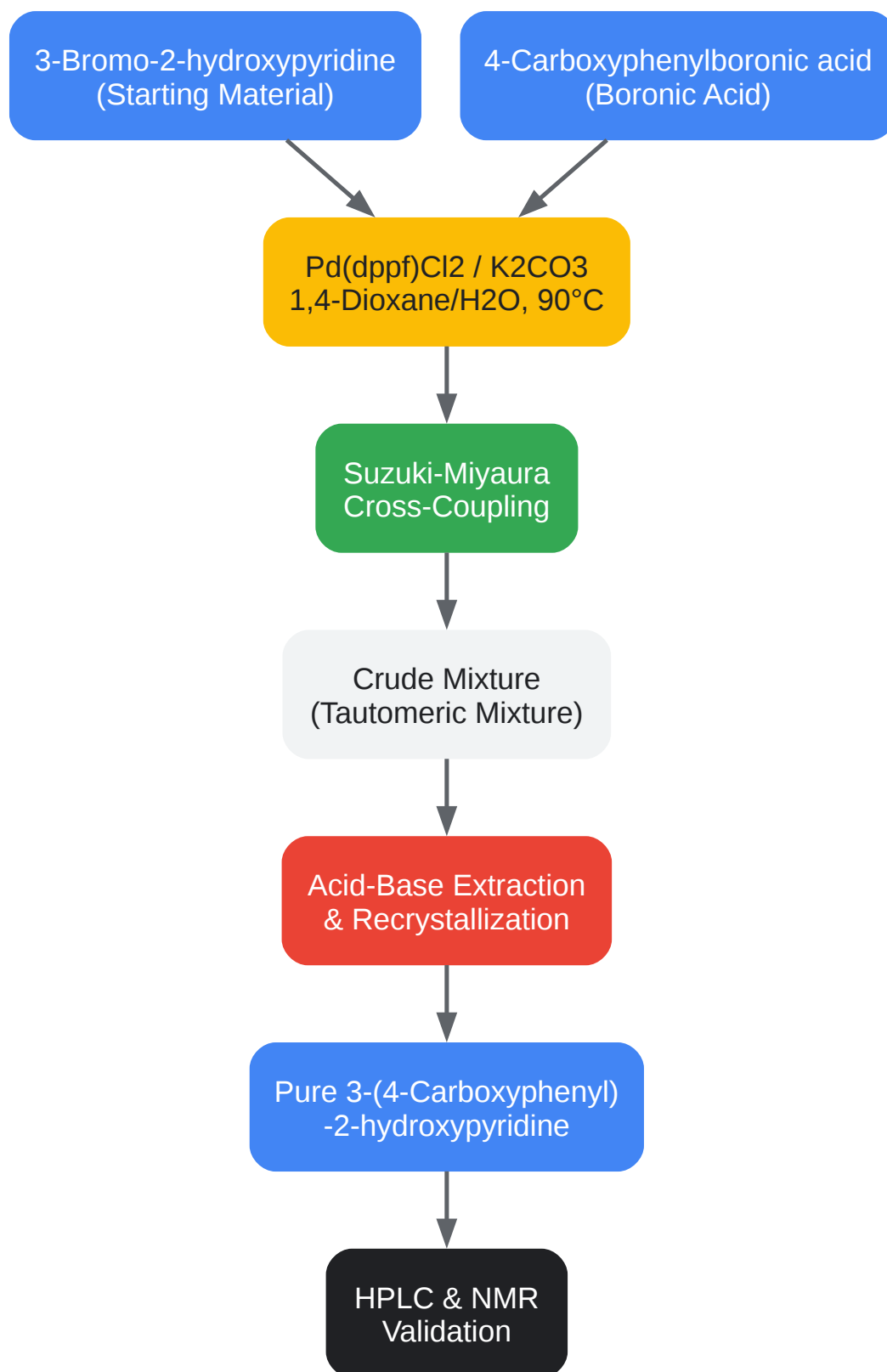
## Structural Biology & Pharmacological Utility

The 2-pyridone core is a highly privileged scaffold in medicinal chemistry. It is frequently deployed as a non-covalent inhibitor motif targeting the S1, S2, and S3 pockets of serine proteases, such as tissue Factor VIIa, where the pyridone oxygen and nitrogen engage in critical hydrogen bonding with the enzyme's backbone. Furthermore, recent patent literature highlights the utility of pyridone derivatives as potent modulators of the JAK2 V617F variant, a critical target in myeloproliferative neoplasms.

When designing libraries around the **3-(4-Carboxyphenyl)-2-hydroxypyridine** scaffold, the para-carboxylic acid serves as an ideal synthetic handle for further functionalization (e.g., amide coupling to access extended chemical space) while the pyridone ring anchors the molecule within the target's active site.

## Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Direct Suzuki-Miyaura coupling of unprotected 2-hydroxypyridines is historically challenging. The bidentate N,O-motif of the substrate can chelate the palladium center, leading to rapid catalyst deactivation (palladium black precipitation). The following protocol utilizes specific ligand and solvent choices to circumvent this thermodynamic sink.



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Workflow for synthesis and validation of **3-(4-Carboxyphenyl)-2-hydroxypyridine**.

## Step-by-Step Experimental Protocol

- Reaction Setup & Degassing:
  - Suspend 3-bromo-2-hydroxypyridine (1.0 equiv) and 4-carboxyphenylboronic acid (1.2 equiv) in a biphasic mixture of 1,4-Dioxane and H<sub>2</sub>O (4:1 v/v).
  - Causality: The biphasic system ensures the simultaneous solubility of the organic bromide and the inorganic base, facilitating efficient transmetalation.
  - Sparge the mixture with N<sub>2</sub> gas for 15 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid, consuming the starting material and complicating purification.
- Catalyst Activation:
  - Add K<sub>2</sub>CO<sub>3</sub> (3.0 equiv) and Pd(dppf)Cl<sub>2</sub> (0.05 equiv) under a positive N<sub>2</sub> stream.
  - Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically hindered, electron-rich palladium complex that strongly resists displacement and chelation by the hydroxypyridine substrate .
- Thermal Coupling:
  - Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.
- Self-Validating Purification (Acid-Base Extraction):
  - Cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues.
  - Concentrate the filtrate to remove 1,4-Dioxane, leaving the aqueous layer. The product is currently highly soluble as a di-potassium salt (carboxylate and pyridinolate).
  - Slowly acidify the aqueous layer with 1M HCl to pH ~3.5.
  - Causality: This specific pH represents the isoelectric point of the target molecule. The carboxylic acid becomes protonated (neutral), while the pyridine nitrogen avoids full

protonation. This forces the highly pure product to crash out of solution as a white/off-white precipitate, leaving unreacted boronic acid and impurities dissolved.

- Isolation:
  - Filter the precipitate, wash with cold water followed by diethyl ether, and dry in vacuo.

## Analytical Validation Protocol

To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical workflows must be executed.

### A. High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
- Causality for Method Design: The presence of the free carboxylic acid can lead to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. By adding 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid (driving it to its neutral state), which ensures sharp, symmetrical peaks and highly reproducible retention times.

### B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: DMSO- $d_6$ .
- Causality for Method Design: **3-(4-Carboxyphenyl)-2-hydroxypyridine** exhibits strong intermolecular hydrogen bonding, which can lead to poorly resolved, broad spectra in less polar solvents. DMSO- $d_6$  acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks. This allows for clear, sharp resolution of the aromatic protons, as well as the broad downfield singlets corresponding to the pyridone NH and the carboxylic acid OH.

## References

- Parlow, J. J., et al. "Design, synthesis, and crystal structure of selective 2-pyridone tissue factor VIIa inhibitors." Journal of Medicinal Chemistry, 2003. URL:[[Link](#)]
- World Intellectual Property Organization. "Tricyclic pyridone compounds as jak2 v617f inhibitors". WIPO (PCT) WO2022006456A1, 2022.
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